1-((S)-3-Isopropylamino-pyrrolidin-1-yl)-ethanone
CAS No.:
Cat. No.: VC13477309
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O |
|---|---|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 1-[(3S)-3-(propan-2-ylamino)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C9H18N2O/c1-7(2)10-9-4-5-11(6-9)8(3)12/h7,9-10H,4-6H2,1-3H3/t9-/m0/s1 |
| Standard InChI Key | OKFGNPSQNOUFMS-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)N[C@H]1CCN(C1)C(=O)C |
| SMILES | CC(C)NC1CCN(C1)C(=O)C |
| Canonical SMILES | CC(C)NC1CCN(C1)C(=O)C |
Introduction
1-((S)-3-Isopropylamino-pyrrolidin-1-yl)-ethanone, with the CAS number 1286317-29-0, is a specialty chemical compound that belongs to the class of pyrrolidine derivatives. Its chemical formula is C₉H₁₈N₂O, and it is also known by synonyms such as (S)-1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone and AM96288 . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.
Synthesis and Preparation
While specific synthesis methods for 1-((S)-3-Isopropylamino-pyrrolidin-1-yl)-ethanone are not detailed in the available literature, compounds of similar structure often involve multi-step reactions starting from pyrrolidine derivatives. These may include alkylation, acylation, and amination reactions to introduce the isopropylamino and ethanone groups.
Biological and Pharmaceutical Applications
Although specific biological activities of 1-((S)-3-Isopropylamino-pyrrolidin-1-yl)-ethanone are not documented in the available literature, compounds with similar structures are often investigated for their potential as pharmaceutical agents. Pyrrolidine derivatives can exhibit a range of biological activities, including antiviral, anticancer, and neurological effects, depending on their specific functional groups and stereochemistry.
Research Findings and Future Directions
Given the limited information available on this specific compound, future research could focus on its synthesis optimization, biological evaluation, and potential applications in medicine or other fields. The compound's unique structure suggests it may have interesting properties that warrant further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume